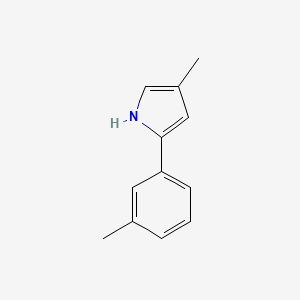
4-Methyl-2-(m-tolyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(m-tolyl)pyrrole is an organic compound with the molecular formula C12H13N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 4-position and a m-tolyl group at the 2-position of the pyrrole ring. Pyrrole derivatives are known for their significant roles in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(m-tolyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst like iron(III) chloride . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves multi-component reactions due to their efficiency and environmental benefits. For instance, the reaction between arylglyoxals, Meldrum’s acid, and ethyl 2-chloro-3-(arylamino)butenoate in ethanol as a solvent .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(m-tolyl)pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-2-carboxylates and -carboxamides.
Reduction: Reduction reactions can lead to the formation of pyrrolidines.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions:
Oxidation: Catalytic copper(II) and air or stoichiometric oxidants.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Major Products:
Oxidation: Pyrrole-2-carboxylates and -carboxamides.
Reduction: Pyrrolidines.
Substitution: N-alkylpyrroles.
Scientific Research Applications
4-Methyl-2-(m-tolyl)pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(m-tolyl)pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
- 2,5-Dimethylpyrrole
- 2-Phenylpyrrole
- 3-Methylpyrrole
Comparison: 4-Methyl-2-(m-tolyl)pyrrole is unique due to the presence of both a methyl group and a m-tolyl group, which confer distinct chemical and biological properties. Compared to other pyrrole derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-methyl-2-(3-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-4-3-5-11(6-9)12-7-10(2)8-13-12/h3-8,13H,1-2H3 |
InChI Key |
VXYQWIVNEZOOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


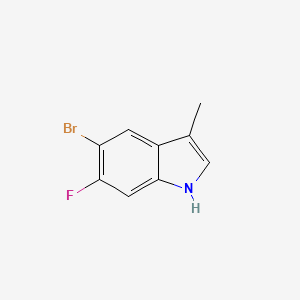
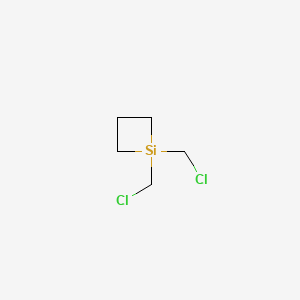
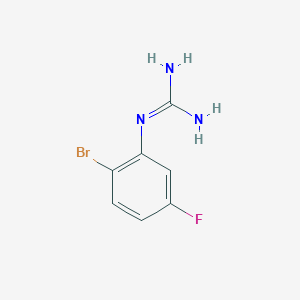
![3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13679539.png)
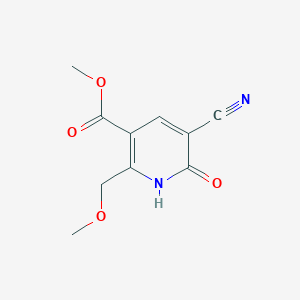

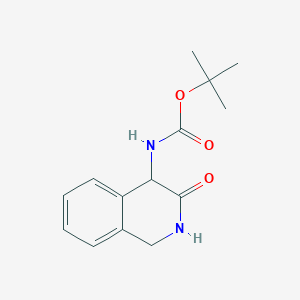

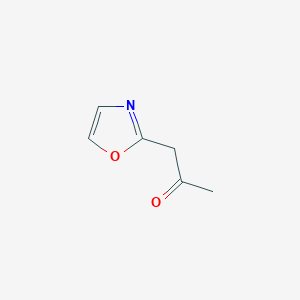
![7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13679583.png)
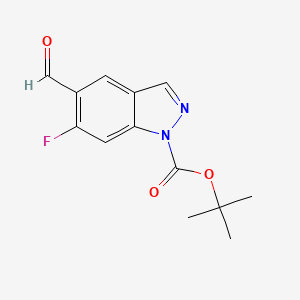
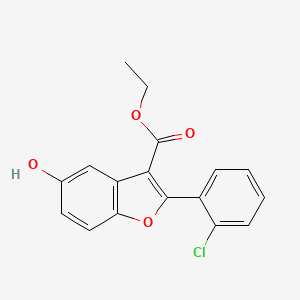

![4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13679618.png)
